molecular formula C27H17N3O6 B11686924 (3E)-1-(3-nitrophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(3-nitrophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11686924
M. Wt: 479.4 g/mol
InChI Key: HXEJAIWTYWRITP-HMMYKYKNSA-N
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Description

(3E)-1-(3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes nitrophenyl, furan, and pyrrolidone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization with phenylhydrazine. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amine derivatives, while oxidation can produce nitroso compounds.

Scientific Research Applications

(3E)-1-(3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3E)-1-(3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, generating reactive oxygen species that can induce cellular damage. Additionally, its aromatic rings can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triazolo ring compounds: Compounds with similar heterocyclic structures.

Uniqueness

(3E)-1-(3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of nitrophenyl, furan, and pyrrolidone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H17N3O6

Molecular Weight

479.4 g/mol

IUPAC Name

(3E)-1-(3-nitrophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H17N3O6/c31-27-20(15-24-13-14-26(36-24)19-9-11-21(12-10-19)29(32)33)16-25(18-5-2-1-3-6-18)28(27)22-7-4-8-23(17-22)30(34)35/h1-17H/b20-15+

InChI Key

HXEJAIWTYWRITP-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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